molecular formula C6H7FN2O3S B13451859 6-Fluoro-5-methoxypyridine-2-sulfonamide

6-Fluoro-5-methoxypyridine-2-sulfonamide

Cat. No.: B13451859
M. Wt: 206.20 g/mol
InChI Key: WICSARPNNBSDKQ-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxypyridine-2-sulfonamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which is used to introduce the fluorine atom into the pyridine ring . The methoxy group can be introduced through nucleophilic substitution reactions using methoxide ions. The sulfonamide group is usually added through sulfonation reactions involving sulfonyl chlorides and ammonia or amines.

Industrial Production Methods

Industrial production methods for 6-Fluoro-5-methoxypyridine-2-sulfonamide often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methoxypyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Fluoro-5-methoxypyridine-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and bioactivity.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. The methoxy and sulfonamide groups also play roles in determining the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methoxypyridine: Similar in structure but lacks the sulfonamide group.

    5-Fluoro-2-methoxypyridine: Another fluorinated pyridine with different substitution patterns.

    2-Amino-5-fluoropyridine: Contains an amino group instead of a methoxy group.

Uniqueness

6-Fluoro-5-methoxypyridine-2-sulfonamide is unique due to the combination of fluorine, methoxy, and sulfonamide groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H7FN2O3S

Molecular Weight

206.20 g/mol

IUPAC Name

6-fluoro-5-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C6H7FN2O3S/c1-12-4-2-3-5(9-6(4)7)13(8,10)11/h2-3H,1H3,(H2,8,10,11)

InChI Key

WICSARPNNBSDKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)S(=O)(=O)N)F

Origin of Product

United States

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